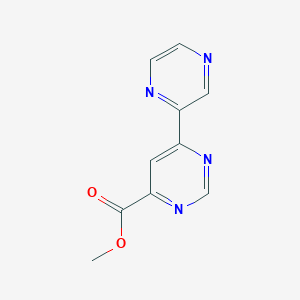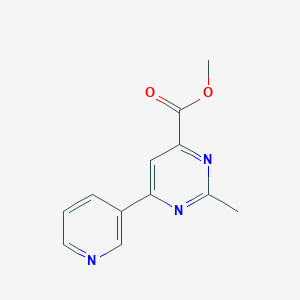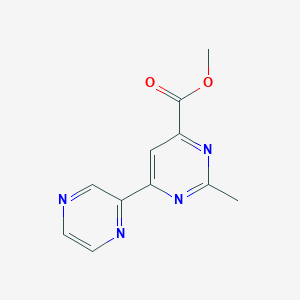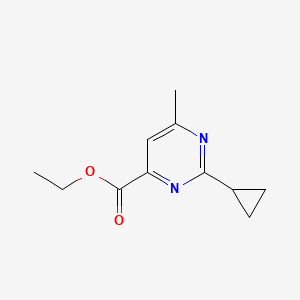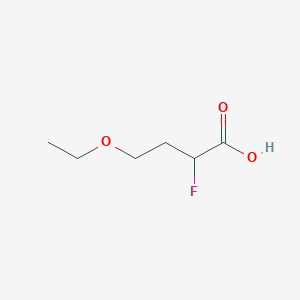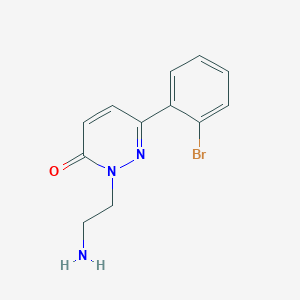
2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one
概要
説明
The compound “2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains an aminoethyl group, a bromophenyl group, and a dihydropyridazinone group. These groups are common in many organic compounds and have various applications in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors like the arrangement of its functional groups and the nature of its chemical bonds. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the aminoethyl group might participate in reactions like acylation or alkylation, while the bromophenyl group might undergo reactions like Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors like its molecular structure and the nature of its functional groups .科学的研究の応用
Platelet Aggregation and Hypotension
The synthesis and pharmacological activities of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been explored, revealing their significant effects on inhibiting platelet aggregation and inducing hypotension. These compounds show potential for further investigation due to their pronounced activity, surpassing that of acetylsalicylic acid in platelet aggregation inhibition and dihydralazine in hypotensive action (Thyes et al., 1983).
Synthesis and Chemical Reactions
A variety of pyridazinone derivatives have been synthesized from different starting materials, showcasing a range of chemical reactions leading to new compounds with potential for further application in medicinal chemistry and other fields. These synthetic approaches include the development of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and derivatives via condensation and reaction with aromatic amines, highlighting the versatility of pyridazinone scaffolds in chemical synthesis (Alonazy et al., 2009).
Anticonvulsant Activity
Research into different substituted pyridazinone derivatives has identified compounds with significant anticonvulsant activities. These findings open avenues for the development of new therapeutic agents targeting neurological disorders, emphasizing the importance of pyridazinone derivatives in medicinal chemistry (Samanta et al., 2011).
Anti-inflammatory Agents
The synthesis of novel sulfamoylphenyl-pyridazinone derivatives and their evaluation as anti-inflammatory agents have been reported. Certain compounds exhibited activity comparable to celecoxib, a known anti-inflammatory drug, demonstrating the potential of these derivatives as new therapeutic options for treating inflammation (Bashir et al., 2012).
Antihypertensive Activity
Pyridazinone derivatives have been investigated for their antihypertensive properties, with several compounds showing promising results in lowering blood pressure. This research contributes to the search for new antihypertensive agents, highlighting the therapeutic potential of pyridazinone derivatives in cardiovascular medicine (Siddiqui et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-aminoethyl)-6-(2-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQSQUHESXVCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)
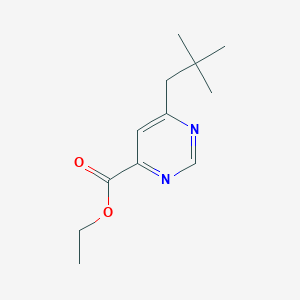
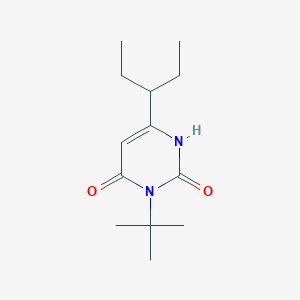

![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
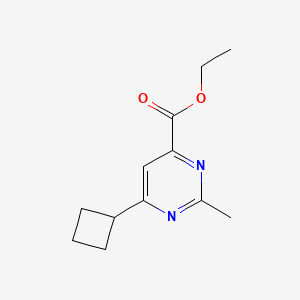
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
